molecular formula C10H14N2O8 B12354611 5,6-Di-hydroorotidine

5,6-Di-hydroorotidine

Cat. No.: B12354611
M. Wt: 290.23 g/mol
InChI Key: GJUHWPDFPJCRHG-HATZGDDZSA-N
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Description

Orotidine is a pyrimidine nucleoside that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is a key intermediate in the metabolic pathway leading to the formation of uridine monophosphate, which is essential for the synthesis of RNA and DNA. Orotidine is found in its phosphorylated form, orotidine 5’-monophosphate, in biological systems .

Chemical Reactions Analysis

Types of Reactions: Orotidine undergoes various chemical reactions, including decarboxylation, phosphorylation, and glycosylation. One of the most studied reactions is the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, catalyzed by the enzyme orotidine 5’-monophosphate decarboxylase .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Orotidine is unique among pyrimidine nucleosides due to its specific role in the biosynthesis of uridine monophosphate. Similar compounds include:

Orotidine’s uniqueness lies in its role as a precursor to uridine monophosphate, which is not shared by other pyrimidine nucleosides .

Properties

Molecular Formula

C10H14N2O8

Molecular Weight

290.23 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C10H14N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h3-4,6-8,13,15-16H,1-2H2,(H,17,18)(H,11,14,19)/t3?,4-,6-,7-,8-/m1/s1

InChI Key

GJUHWPDFPJCRHG-HATZGDDZSA-N

Isomeric SMILES

C1C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O

Canonical SMILES

C1C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O

Origin of Product

United States

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